Acetonitrile, 2-(1,5,6,7-tetrahydro-4H-indol-4-ylidene)-
Description
“Acetonitrile, 2-(1,5,6,7-tetrahydro-4H-indol-4-ylidene)-” is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.2 g/mol . It is also known by other names such as “4-(cyanomethylidene)-4,5,6,7-tetrahydroindole” and "(E)-2-(6,7-dihydro-1H-indol-4(5H)-ylidene)acetonitrile" .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the hydrogenation and isomerization of hydroquinone in the presence of potassium hydroxide and nickel as a catalyst. This results in the formation of 3-keto-cyclohexene-1-ol potassium. This intermediate then undergoes cyclization with ethyl bromoacetone to form 4-oxo-4,5,6,7-tetrahydro-gamolenic acid-3. Finally, the oxygen in the furan ring of this compound is replaced with ammonia and eliminated to yield the final product .Molecular Structure Analysis
The molecular structure of “Acetonitrile, 2-(1,5,6,7-tetrahydro-4H-indol-4-ylidene)-” consists of a tetrahydroindole ring attached to an acetonitrile group. The indole ring is a bicyclic structure composed of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The reactivity of the pyrrole and cyclohexenone fragments in the tetrahydro-4H-indol-4-one structure allows it to be used as an important building block in the synthesis of physiologically active or spectrally interesting structures . Most modern methods of synthesizing tetrahydro-4H-indol-4-ones functionalized at the pyrrole core involve multicomponent reactions .Properties
IUPAC Name |
(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h4-5,7,12H,1-3H2/b8-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCONVSRRGRJIS-XBXARRHUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC#N)C2=C(C1)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C#N)/C2=C(C1)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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